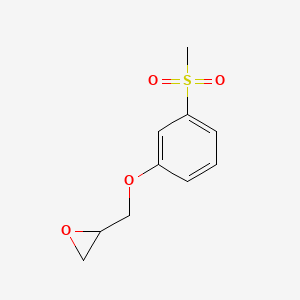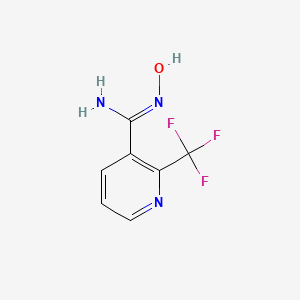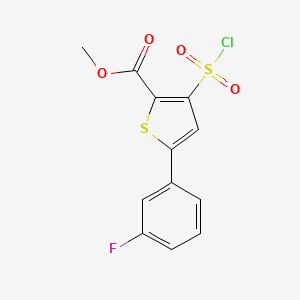
Methyl 3-(chlorosulfonyl)-5-(3-fluorophenyl)thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(chlorosulfonyl)-5-(3-fluorophenyl)thiophene-2-carboxylate is a unique thiophene derivative with a molecular formula of C12H8ClFO4S2 and a molecular weight of 334.77 g/mol . This compound is known for its high purity and exceptional versatility, making it valuable for advanced chemical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chlorosulfonyl)-5-(3-fluorophenyl)thiophene-2-carboxylate typically involves the chlorosulfonation of a thiophene derivative followed by esterification. The reaction conditions often require the use of chlorosulfonic acid and a suitable base to facilitate the chlorosulfonation process. The esterification step involves the reaction of the chlorosulfonyl intermediate with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the process is scaled up to meet the demand for high-purity material. This often includes optimizing reaction conditions to ensure maximum yield and purity while minimizing by-products .
化学反应分析
Types of Reactions
Methyl 3-(chlorosulfonyl)-5-(3-fluorophenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of thiophene derivatives with different functional groups .
科学研究应用
Methyl 3-(chlorosulfonyl)-5-(3-fluorophenyl)thiophene-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用机制
The mechanism of action of Methyl 3-(chlorosulfonyl)-5-(3-fluorophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This reactivity can lead to the modification of proteins, enzymes, and other biomolecules, thereby influencing their function and activity .
相似化合物的比较
Similar Compounds
Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate: A closely related compound with a similar structure and reactivity.
Methyl 3-(chlorosulfonyl)-5-(4-fluorophenyl)thiophene-2-carboxylate: Another similar compound with a different fluorine substitution pattern.
Uniqueness
Methyl 3-(chlorosulfonyl)-5-(3-fluorophenyl)thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
属性
CAS 编号 |
1375473-44-1 |
|---|---|
分子式 |
C12H8ClFO4S2 |
分子量 |
334.8 g/mol |
IUPAC 名称 |
methyl 3-chlorosulfonyl-5-(3-fluorophenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C12H8ClFO4S2/c1-18-12(15)11-10(20(13,16)17)6-9(19-11)7-3-2-4-8(14)5-7/h2-6H,1H3 |
InChI 键 |
BEQKPJRBPXVPRT-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=C(S1)C2=CC(=CC=C2)F)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3S)-2-[benzyl(methyl)amino]-3-methyl-5-[2-[[methyl-[(2S,3S)-3-methyl-1-oxopentan-2-yl]amino]methyl]phenyl]pentanal](/img/structure/B12096658.png)
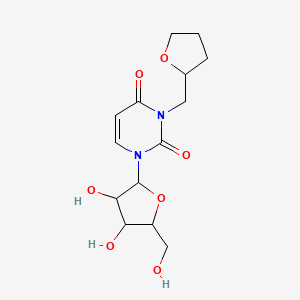
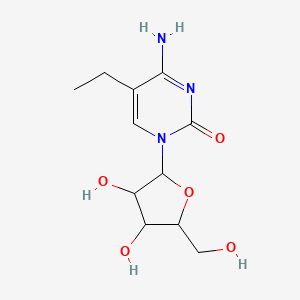
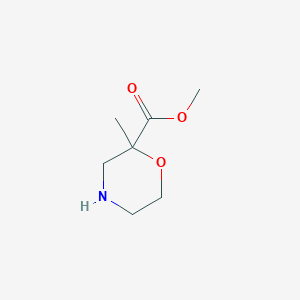
![1-[2-(cyclopropylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B12096687.png)




![Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]-](/img/structure/B12096713.png)

